molecular formula C8H10IN3 B1672009 Iobenguane CAS No. 80663-95-2

Iobenguane

Número de catálogo B1672009
Número CAS: 80663-95-2
Peso molecular: 275.09 g/mol
Clave InChI: PDWUPXJEEYOOTR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Iobenguane is a radiopharmaceutical agent used for the diagnosis of primary and metastatic pheochromocytoma or neuroblastoma . It is a synthetic guanethidine derivative that locates phaeochromocytomas and neuroblastomas . The radioisotope used can either be iodine-123 for imaging or iodine-131 for destruction of tissues that metabolize noradrenaline .


Synthesis Analysis

The detection limits were 50 – 250 μg/mL for MIBG, 0.78 – 58.5 μg/mL for NaI, and 300 – 2250 kBq for [131I]-MIBG .


Molecular Structure Analysis

The molecular formula of Iobenguane is C8H10IN3 . It is an aralkylguanidine analog of the adrenergic neurotransmitter norepinephrine (noradrenaline), typically used as a radiopharmaceutical .


Chemical Reactions Analysis

Iobenguane is absorbed by and accumulated in granules of adrenal medullary chromaffin cells, as well as in pre-synaptic adrenergic neuron granules . The process in which this occurs is closely related to the mechanism employed by norepinephrine and its transporter in vivo .


Physical And Chemical Properties Analysis

Iobenguane has a molecular weight of 275.0896 and a mono-isotopic mass of 274.991940755 . It has a density of 1.9±0.1 g/cm3, a boiling point of 382.1±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Aplicaciones Científicas De Investigación

Treatment of Neuroendocrine Tumors

  • Scientific Field : Nuclear Medicine
  • Summary of Application : Iobenguane, also known as Metaiodobenzylguanidine (MIBG), is a guanethidine analog that targets the norepinephrine transporter. When radiolabeled with the β-emitter 131 I, it has been used to treat neuroendocrine tumors, including pheochromocytoma/paraganglioma (PPGL), neuroblastoma, and carcinoid, in adults and children .
  • Methods of Application : The treatment involves radiolabeling Iobenguane with the β-emitter 131 I. This compound is then used in varying protocols to treat neuroendocrine tumors .
  • Results or Outcomes : The use of Iobenguane has shown promising results in the treatment of neuroendocrine tumors. In 2018, a high-specific-activity (HSA) formulation became the first, and is currently the only, Food and Drug Administration–approved drug to treat unresectable, locally advanced, or metastatic PPGL .

Imaging Agent in Clinical Trials

  • Scientific Field : Nuclear Medicine
  • Summary of Application : A high-specific-activity carrier-free formulation of 123 I-Iobenguane was used in a phase 1 clinical study on 12 healthy adults .
  • Methods of Application : Whole-body and thoracic planar and SPECT imaging were performed over 48 h for calculation of tissue radiation dosimetry and for evaluation of clinical safety and efficacy .
  • Results or Outcomes : The clinical imaging database acquired over time for healthy men and women injected with high-specific-activity 123 I-Iobenguane showed organ distribution and whole-body retention similar to those of conventional 123 I-Iobenguane .

Treatment of Metastatic Neuroblastoma in Children

  • Scientific Field : Pediatric Oncology
  • Summary of Application : Iobenguane is currently being investigated in multiple clinical trials for the treatment of children with metastatic neuroblastoma .
  • Methods of Application : The treatment involves the use of radiolabeled Iobenguane (131 I-MIBG) in varying protocols to treat metastatic neuroblastoma in children .
  • Results or Outcomes : The results of these clinical trials are still pending, but it is hoped that the use of Iobenguane will provide a new therapeutic option for children with metastatic neuroblastoma .

Combination Therapy for Carcinoid Tumors

  • Scientific Field : Oncology
  • Summary of Application : Iobenguane is being investigated in combination with Peptide Receptor Radionuclide Therapy (PRRT) for the treatment of patients with carcinoid tumors .
  • Methods of Application : The treatment involves the use of radiolabeled Iobenguane (131 I-MIBG) in combination with PRRT .
  • Results or Outcomes : The results of these clinical trials are still pending, but it is hoped that the combination therapy will provide a new therapeutic option for patients with carcinoid tumors .

Hypertension Treatment

  • Scientific Field : Cardiology
  • Summary of Application : Iobenguane, functionally resembling norepinephrine, was once a mainstay for the treatment of hypertension . It is still licensed in some countries for the rapid control of blood pressure in a hypertensive emergency .
  • Methods of Application : Iobenguane and guanethidine are substrates for the norepinephrine transporter (NET) and accumulate by the uptake 1 mechanism into presynaptic nerve endings . With chronic administration, excess iobenguane can inhibit the neuroendocrine response in hypertensive patients .
  • Results or Outcomes : The use of Iobenguane can cause a hypertensive response often identified as iobenguane-associated adverse events .

Chronic Regional Pain Treatment

  • Scientific Field : Pain Management
  • Summary of Application : Iobenguane is still licensed in some countries as an intravenous nerve-blocking agent to treat chronic regional pain .
  • Methods of Application : Iobenguane is administered intravenously to block nerve signals and alleviate chronic regional pain .
  • Results or Outcomes : The use of Iobenguane has shown promising results in the management of chronic regional pain .

Direcciones Futuras

Iodine-131 Iobenguane (I-131 MIBG) is a radiopharmaceutical agent that has gained significant attention in nuclear medicine due to diagnosing and treating neuroendocrine tumours . These tumours, originating from the neural and endocrine systems, can cause various symptoms and complications . Therefore, early diagnosis and targeted treatment are essential for successfully managing these malignancies .

Propiedades

IUPAC Name

2-[(3-iodophenyl)methyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWUPXJEEYOOTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048438
Record name Iobenguane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

100°C
Record name Iobenguane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Soluble
Record name Iobenguane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Structure of iobenguane is similar to noradrenaline so it can be taken up by adrenergic tissue in the adrenal medulla, liver, heart, and spleen. Once taken up by noradrenaline transporters in the adrenergic nerve terminals, it is stored in the presynaptic storage vesicles. The radioactive iodine component is responsible for its imaging properties.
Record name Iobenguane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Iobenguane

CAS RN

80663-95-2
Record name meta-Iodobenzylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80663-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iobenguane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080663952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iobenguane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iobenguane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOBENGUANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35MRW7B4AD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

0°C
Record name Iobenguane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iobenguane
Reactant of Route 2
Reactant of Route 2
Iobenguane
Reactant of Route 3
Reactant of Route 3
Iobenguane
Reactant of Route 4
Reactant of Route 4
Iobenguane
Reactant of Route 5
Reactant of Route 5
Iobenguane
Reactant of Route 6
Reactant of Route 6
Iobenguane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.